molecular formula C10H9ClN2O B1521310 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one CAS No. 1037152-84-3

2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one

Cat. No.: B1521310
CAS No.: 1037152-84-3
M. Wt: 208.64 g/mol
InChI Key: GIIPPRSBUWRMAQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development and characterization of this compound emerged from the broader historical evolution of pyrrolo[2,3-b]pyridine chemistry, which has gained significant momentum over the past two decades. The compound's discovery timeline is intrinsically linked to the systematic exploration of seven-azaindole derivatives, which began attracting serious attention in pharmaceutical chemistry during the early 2000s. Research into pyrrolo[2,3-b]pyridine scaffolds intensified as scientists recognized their potential as bioisosteres of indole structures, offering enhanced pharmaceutical properties while maintaining biological activity.

The specific compound this compound was documented with the Chemical Abstracts Service registry number 1037152-84-3, indicating its formal recognition and cataloging within the chemical literature database. The compound's development followed established synthetic methodologies for pyrrolo[2,3-b]pyridine derivatives, which typically involve regioselective coupling reactions and careful functional group manipulations. Historical synthesis approaches for related compounds in this class have employed Sonogashira coupling reactions, Suzuki coupling procedures, and various nitration and reduction strategies to achieve desired substitution patterns.

The timeline of pyrrolo[2,3-b]pyridine research reveals a progressive understanding of structure-activity relationships within this chemical family. Early investigations focused on basic synthetic methods and structural characterization, while more recent work has emphasized the therapeutic potential of these compounds. The discovery of potent kinase inhibitory activity among pyrrolo[2,3-b]pyridine derivatives has accelerated research interest, with compounds showing inhibitory concentrations in the nanomolar range against specific protein targets. This historical progression has established the foundation for understanding compounds like this compound within their proper scientific context.

The evolution of synthetic methodologies has also played a crucial role in the compound's development. Recent advances in alkali-amide controlled selective synthesis have provided new pathways for accessing seven-azaindole derivatives with high chemoselectivity. These methodological improvements have enabled more efficient preparation of specifically substituted compounds, including those bearing chloro and propanone functionalities like the target molecule. The historical development reflects a transition from exploratory synthesis to targeted molecular design based on structure-activity relationships and therapeutic potential.

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the extensive family of nitrogen-containing heterocyclic compounds, specifically classified within the pyrrolo[2,3-b]pyridine or seven-azaindole structural class. This compound represents a fused bicyclic system where a five-membered pyrrole ring is fused to a six-membered pyridine ring, creating a rigid planar aromatic framework that defines its chemical behavior and biological properties. The structural classification places this compound among the azaindole isomers, which include four distinct structural arrangements: four-azaindole, five-azaindole, six-azaindole, and seven-azaindole, with the latter designation applying to pyrrolo[2,3-b]pyridine derivatives.

The heterocyclic classification system recognizes pyrrolo[2,3-b]pyridines as privileged structures within medicinal chemistry due to their unique electronic properties and spatial arrangements. These compounds exhibit distinct physicochemical characteristics compared to their indole counterparts, including modified logarithmic partition coefficients, altered total polar surface areas, and enhanced aqueous solubility profiles. The presence of the additional nitrogen atom within the six-membered ring significantly influences the compound's electronic distribution, hydrogen bonding capabilities, and overall molecular polarity.

Within the broader context of heterocyclic chemistry, this compound can be further classified based on its substitution pattern and functional group arrangement. The compound features a chloro-substituted propanone side chain attached at the three-position of the pyrrolo[2,3-b]pyridine core, representing a specific example of acyl-substituted azaindole derivatives. This structural motif places the compound within the category of ketone-bearing heterocycles, which often exhibit distinct reactivity patterns and biological activities compared to unsubstituted parent structures.

The structural classification also encompasses consideration of stereochemical factors and conformational preferences. The planar nature of the fused ring system restricts rotation around certain bonds while allowing flexibility in the propanone side chain orientation. This structural rigidity contributes to the compound's ability to interact specifically with biological targets, particularly protein kinases where the azaindole framework can engage in complementary hydrogen bonding interactions. The chlorine substitution on the propanone moiety introduces additional steric and electronic effects that may influence the compound's binding affinity and selectivity profiles.

From a synthetic chemistry perspective, the structural classification helps predict reaction pathways and transformation possibilities. The electron-deficient nature of the pyridine ring and the nucleophilic character of the pyrrole nitrogen create specific sites for chemical modification and derivatization. Understanding these structural relationships is essential for rational drug design and optimization strategies involving this compound class.

Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple functional groups and substitution patterns. The International Union of Pure and Applied Chemistry name reflects the hierarchical naming system that prioritizes the heterocyclic core structure while systematically indicating the positions and nature of all substituents. The compound's full systematic name begins with the identification of the ketone functional group as the principal functional group, followed by detailed specification of the heterocyclic substituent and its attachment point.

The nomenclature conventions require careful attention to numbering systems within the fused ring framework. The pyrrolo[2,3-b]pyridine system employs a specific numbering scheme where the pyridine ring carbons are numbered from one through six, and the pyrrole ring positions are integrated into this system. The designation "1H" indicates that the hydrogen atom is located on the nitrogen atom at position one of the pyrrole ring, specifying the tautomeric form and distinguishing it from potential three-hydrogen isomers. This notation is critical for unambiguous structural identification and chemical database searches.

The molecular formula C10H9ClN2O provides essential composition information that complements the systematic name. This formula indicates the presence of ten carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, allowing for verification of molecular weight calculations and stoichiometric considerations. The Simplified Molecular Input Line Entry System representation "CC(Cl)C(C1=CNC2=NC=CC=C21)=O" offers a linear notation that encodes the complete structural connectivity in a format suitable for computational processing and database storage.

Alternative naming conventions and synonyms exist within chemical literature and commercial suppliers. The compound may be referenced using variations such as "2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one" or similar formatting differences that maintain chemical accuracy while accommodating different style preferences. The Chemical Abstracts Service registry number 1037152-84-3 serves as a unique identifier that transcends naming variations and provides unambiguous compound identification across different databases and literature sources.

International Union of Pure and Applied Chemistry conventions also address stereochemical specifications when relevant. For this compound, the presence of the chiral center at the alpha-carbon of the propanone side chain would require stereochemical designation if the compound were prepared as a single enantiomer rather than a racemic mixture. The naming system provides mechanisms for indicating absolute configuration using standard stereochemical descriptors when such information is available and relevant to the compound's identification and characterization.

The MDL number MFCD11189414 represents another standardized identifier used in chemical inventory systems and research databases. This numbering system provides an additional layer of compound identification that complements both the systematic name and Chemical Abstracts Service registry number, ensuring accurate compound tracking across different information systems and research platforms.

Properties

IUPAC Name

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6(11)9(14)8-5-13-10-7(8)3-2-4-12-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIPPRSBUWRMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CNC2=C1C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolo[2,3-b]pyridine Synthesis and Functionalization

The starting point for the synthesis is the azaindole nucleus (pyrrolo[2,3-b]pyridine), which can be selectively functionalized at different positions to allow further elaboration:

  • Suzuki Coupling Reaction:
    The pyrrolo[2,3-b]pyridine core is often synthesized or functionalized via Suzuki cross-coupling reactions. For example, 5-bromo-7-azaindole derivatives are reacted with boronic acids (e.g., phenylboronic acid) in the presence of palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate base in a dioxane/water solvent mixture under inert atmosphere at elevated temperatures (80 °C to reflux) for 1 to 16 hours. This step installs aryl or heteroaryl substituents at the 5-position of the azaindole ring.

  • Bromination at the 3-Position:
    The intermediate 5-aryl-7-azaindole is brominated at the 3-position using bromine in chloroform or N-bromosuccinimide (NBS) with bases such as triethylamine in solvents like dichloromethane or tetrahydrofuran (THF). The reaction is conducted at low to room temperature for 10 minutes to 16 hours to obtain 3-bromo derivatives, which are key intermediates for further substitution.

  • Tosylation:
    The 3-bromo intermediate can be treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of bases like aqueous sodium hydroxide to yield tosylated derivatives. This step facilitates subsequent nucleophilic substitution reactions.

Introduction of the Propanone Side Chain

The key step in preparing 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one involves attaching the chloropropanone moiety to the pyrrolo[2,3-b]pyridine ring system:

  • Nucleophilic Substitution or Acylation:
    The 3-position functionalized azaindole (e.g., 3-bromo or 3-tosyl derivatives) undergoes nucleophilic substitution or acylation with appropriate chlorinated propanone reagents. This can be achieved by reacting the azaindole intermediate with 2-chloropropanoyl chloride or similar acyl chlorides under controlled conditions, often in the presence of a base to neutralize the generated acid and in an inert solvent such as dichloromethane or THF. The reaction is typically conducted at low temperature to room temperature to avoid side reactions.

  • Alternative Direct Chlorination:
    In some methods, the propanone side chain is first introduced as a hydroxy or keto substituent, which is then selectively chlorinated using reagents like thionyl chloride or phosphorus pentachloride to yield the chloropropanone functionality.

Purification and Characterization

  • Ion Exchange Resin Treatment:
    After synthesis, the crude product is often purified by treatment with ion exchange resins (e.g., DOWEX 50WX2-400) to remove inorganic salts and impurities, followed by elution with ammonia in methanol to recover the pure compound.

  • Workup Procedures:
    Standard aqueous workup involving acidification with hydrochloric acid, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration under reduced pressure is employed to isolate the product.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Suzuki Coupling 5-bromo-7-azaindole, phenylboronic acid, Pd catalyst, K2CO3, dioxane/water, 80 °C–reflux, N2 atmosphere Install aryl substituent at 5-position
2 Bromination Br2 or NBS, triethylamine, CHCl3 or DCM/THF, 0 °C–RT Brominate at 3-position
3 Tosylation p-Toluenesulfonyl chloride, NaOH, DCM, 0 °C–RT Introduce tosyl group for nucleophilic substitution
4 Acylation/Nucleophilic substitution 2-chloropropanoyl chloride or equivalent, base, DCM or THF, 0 °C–RT Attach chloropropanone side chain
5 Purification Ion exchange resin, ammonia/methanol elution Remove impurities, isolate pure compound

Research Findings and Considerations

  • The Suzuki coupling is a robust and widely used method for functionalizing the pyrrolo[2,3-b]pyridine core, offering high yields and selectivity.

  • Bromination and tosylation steps are critical for enabling selective substitution at the 3-position, which is essential for introducing the chloropropanone moiety without affecting other positions on the heterocyclic ring.

  • The use of palladium catalysts and controlled reaction atmospheres (nitrogen) minimizes side reactions and improves product purity.

  • Purification using ion exchange resins is effective in removing residual inorganic salts and by-products, facilitating the isolation of high-purity compound suitable for pharmaceutical applications.

  • Although direct literature specifically detailing the preparation of this compound is limited, the described methodologies are consistent with standard synthetic approaches for similar pyrrolo[2,3-b]pyridine derivatives and related heterocyclic ketones.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_2{Synthesis, crystal structure, DFT, vibrational properties, Hirshfeld ...](https://www.x-mol.com/paper/1657616864926584832?adv).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted pyrrolopyridines.

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one is in medicinal chemistry. The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive molecules.

Case Studies

  • Anticancer Activity:
    • Research has indicated that derivatives of pyrrolopyridines possess anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
  • Neuroprotective Effects:
    • Another area of investigation is the neuroprotective effects of this compound. Preliminary studies suggest that it may have the potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Agrochemicals

The compound's unique structure also makes it a candidate for development in agrochemical applications.

Case Studies

  • Pesticide Development:
    • The chlorinated pyrrole structure has been explored for its insecticidal properties. Research indicates that compounds with similar frameworks can exhibit significant activity against agricultural pests, providing a basis for developing new pesticides .
  • Herbicide Formulation:
    • There is ongoing research into formulating herbicides based on this compound's structure. Its ability to disrupt plant growth pathways could lead to effective herbicides that target unwanted vegetation without harming crops .

Materials Science

In materials science, this compound is being investigated for its potential use in synthesizing novel materials.

Case Studies

  • Polymer Synthesis:
    • The compound can serve as a building block for synthesizing polymers with specific properties. Its reactivity allows it to participate in various polymerization processes, leading to materials with tailored mechanical and thermal properties .
  • Nanomaterials:
    • Research is also exploring the use of this compound in creating nanomaterials for electronic applications. Its unique electronic properties may enhance the performance of devices such as sensors and transistors .

Mechanism of Action

The mechanism by which 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one exerts its effects involves the interaction with specific molecular targets. For example, as an FGFR inhibitor, it binds to the receptor and prevents its activation, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

a) Substitution Patterns

The position of the pyrrolo-pyridine fusion ([2,3-b] vs. [3,2-b]) significantly alters electronic and steric properties. For example:

  • 2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone (Compound 14 in ) has a reversed ring fusion compared to the target compound, leading to distinct electronic distributions. This variation impacts reactivity in downstream syntheses, such as coupling reactions .
  • 1-[1-(2,2-Difluoroethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-({[(pyridin-3-yl)methyl]carbamothioyl}sulfanyl)propan-1-one () retains the [2,3-b] fusion but introduces a difluoroethyl group, enhancing lipophilicity and metabolic stability .

b) Ketone Chain Length

  • 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone () has a shorter two-carbon chain (ethanone) compared to the target compound’s three-carbon propan-1-one. The longer chain in the target compound may improve conformational flexibility, influencing binding affinity in biological systems .

Substituent Effects on Reactivity and Bioactivity

Compound Name Key Substituents Implications Reference
2-Chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one Chloro, propanone Base structure; reactive toward nucleophilic substitution or cross-coupling
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Morpholinyl, chloro-phenylamino Enhanced solubility and target interaction via morpholine and aromatic groups
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Fluorophenyl, chromenone Kinase inhibition potential due to fluorinated aromatic systems
(2E)-1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-propenone hydrochloride Methyl, phenyl, isoquinoline Improved pharmacokinetics via aromatic and charged moieties

Biological Activity

2-Chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one, a compound with the molecular formula C9H7ClN2OC_9H_7ClN_2O and CAS number 83393-47-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.

Synthesis

The compound is synthesized through various methodologies that typically involve the chlorination of pyrrolopyridine derivatives. The synthetic routes often focus on optimizing yield and purity for subsequent biological evaluations.

Antitumor Activity

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit significant antitumor properties. A study demonstrated that these compounds can induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle at the G2/M phase, indicating their potential as c-Met inhibitors .

Table 1: Antitumor Activity of Pyrrolo Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundA5495.4Induces apoptosis; G2/M arrest
Other Pyrrolo DerivativeHeLa0.126c-Met inhibition
Other Pyrrolo DerivativeSMMC-77210.071c-Met inhibition

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the pyrrolopyridine scaffold significantly influence biological activity. Electron-donating groups enhance potency while electron-withdrawing groups diminish it. Specifically, modifications at the nitrogen positions and variations in the aromatic rings are critical for optimizing antitumor efficacy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Lung Cancer : A recent study evaluated the effects of 2-chloro derivatives on A549 cells, revealing a dose-dependent response where higher concentrations led to increased apoptosis rates.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, emphasizing its potential for further development into a therapeutic agent.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one
Reactant of Route 2
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2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.